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Cat. No.: B10832559

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pegapamodutide, a dual glucagon-like peptide-1 (GLP-1) and glucagon receptor agonist, has

emerged as a noteworthy candidate in the landscape of metabolic disease therapeutics. This

guide provides a comprehensive review of the clinical trial outcomes for pegapamodutide, with

a direct comparison to other key players in the field, including single GLP-1 receptor agonists

and other dual-agonist compounds. The following analysis is based on available clinical trial

data and is intended to provide an objective overview for researchers, scientists, and drug

development professionals.

Mechanism of Action: A Dual-Pronged Approach
Pegapamodutide exerts its effects by activating both the GLP-1 and glucagon receptors. This

dual agonism is believed to offer a synergistic benefit in glycemic control and weight

management. Activation of the GLP-1 receptor enhances glucose-dependent insulin secretion,

suppresses glucagon secretion, and slows gastric emptying, all contributing to lower blood

glucose levels and a feeling of satiety. The agonism of the glucagon receptor is thought to

increase energy expenditure and enhance hepatic glucose production, which, in the context of

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10832559#bc-rfq
https://www.benchchem.com/product/b10832559/docs?utm_src=pdf-body#pegapamodutide-clinical-trial-outcomes-a-comparative-analysis
https://www.benchchem.com/product/b10832559/docs?utm_src=pdf-body#pegapamodutide-clinical-trial-outcomes-a-comparative-analysis
https://www.benchchem.com/product/b10832559/docs?utm_src=pdf-body#pegapamodutide-clinical-trial-outcomes-a-comparative-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832559?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


dual agonism, is counterbalanced by the GLP-1 action, potentially leading to a net positive

effect on weight loss without compromising glycemic control.
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Caption: Pegapamodutide's dual agonist signaling pathway.

Clinical Trial Data: Pegapamodutide in Focus
The primary data for pegapamodutide comes from a Phase 2b clinical trial (NCT03406377).

This study evaluated the efficacy and safety of a once-weekly dose-escalation regimen of

pegapamodutide in adults with type 2 diabetes who had inadequate glycemic control with

metformin and/or diet and exercise.
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Efficacy Outcomes
The trial demonstrated statistically significant and clinically meaningful reductions in both

HbA1c and body weight over a 30-week period. The key findings are summarized below for

both the modified intent-to-treat (mITT) and the per-protocol populations.

Parameter Pegapamodutide Placebo

Modified Intent-to-Treat (mITT)

Population

Mean HbA1c Reduction -1.30% -0.09%

Mean Weight Loss -4.4 kg -1.8 kg

Per-Protocol Population

Mean HbA1c Reduction -1.47% -0.25%

Mean Weight Loss -5.5 kg -1.9 kg

Experimental Protocol: NCT03406377
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Screening & Randomization

30-Week Treatment Period

Pegapamodutide Arm Placebo Arm

Primary & Secondary Endpoints

113 Adult Patients
with Type 2 Diabetes

Inadequate glucose control
(Metformin and/or diet/exercise)

Randomization

Randomized 1.75:1

Weeks 1-4:
20 mg Once-Weekly

Volume-matched Placebo
Once-Weekly for 30 Weeks

Weeks 5-8:
40 mg Once-Weekly

Weeks 9-30:
70 mg Once-Weekly

Primary: Change in HbA1c from baseline Secondary: Change in body weight from baseline

Click to download full resolution via product page

Caption: Experimental workflow for the NCT03406377 clinical trial.
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Comparative Landscape: Pegapamodutide vs.
Alternatives
To contextualize the performance of pegapamodutide, it is essential to compare its clinical trial

outcomes with those of established and emerging therapies in the same class. The following

tables provide a comparative summary of key efficacy data from clinical trials of other GLP-1

receptor agonists and dual agonists. It is important to note that direct comparisons are

challenging due to differences in trial design, patient populations, and duration.

Glycemic Control (HbA1c Reduction) in Type 2 Diabetes

Drug (Trial)
Mechanism
of Action

Treatment
Duration

Baseline
HbA1c

HbA1c
Reduction
(Drug)

HbA1c
Reduction
(Placebo/Co
mparator)

Pegapamodu

tide

(NCT034063

77)

GLP-1/GCG

Agonist
30 Weeks ~8.1% -1.30%

-0.09%

(Placebo)

Semaglutide

(SUSTAIN-2)

GLP-1

Agonist
56 Weeks ~8.1%

-1.3%

(0.5mg),

-1.6%

(1.0mg)

-0.6%

(Sitagliptin)

Tirzepatide

(SURPASS-

2)

GIP/GLP-1

Agonist
40 Weeks ~8.3%

-2.01%

(5mg),

-2.24%

(10mg),

-2.30%

(15mg)

-1.86%

(Semaglutide

1mg)

Weight Loss in Patients with Type 2 Diabetes
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Drug (Trial)
Mechanism
of Action

Treatment
Duration

Baseline
Weight

Weight
Loss (Drug)

Weight
Loss
(Placebo/Co
mparator)

Pegapamodu

tide

(NCT034063

77)

GLP-1/GCG

Agonist
30 Weeks Not Specified -4.4 kg

-1.8 kg

(Placebo)

Semaglutide

(SUSTAIN-2)

GLP-1

Agonist
56 Weeks ~91 kg

-4.3 kg

(0.5mg), -6.1

kg (1.0mg)

-1.9 kg

(Sitagliptin)

Tirzepatide

(SURPASS-

2)

GIP/GLP-1

Agonist
40 Weeks ~94 kg

-7.6 kg

(5mg), -9.3

kg (10mg),

-11.2 kg

(15mg)

-5.7 kg

(Semaglutide

1mg)

Weight Loss in Patients with Obesity (Without Type 2
Diabetes)
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Drug (Trial)
Mechanism
of Action

Treatment
Duration

Baseline
Weight

Weight
Loss (Drug)

Weight
Loss
(Placebo)

Semaglutide

(STEP 1)

GLP-1

Agonist
68 Weeks ~105 kg -14.9% -2.4%

Tirzepatide

(SURMOUNT

-1)

GIP/GLP-1

Agonist
72 Weeks ~105 kg

-15.0%

(5mg),

-19.5%

(10mg),

-20.9%

(15mg)

-3.1%

Survodutide

(Phase 2)

GLP-1/GCG

Agonist
46 Weeks ~106 kg Up to -18.7% -2.8%

Retatrutide

(Phase 2)

GIP/GLP-

1/GCG

Agonist

48 Weeks ~108 kg Up to -24.2% -2.1%

Safety and Tolerability
The safety profile of pegapamodutide, as reported in the Phase 2b trial, was consistent with

the known side effects of the GLP-1 receptor agonist class. The most frequently reported

adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea.

These events were generally reported as mild to moderate in severity.

A comparative overview of common adverse events for selected drugs is presented below.
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Drug
Common Adverse Events
(Gastrointestinal)

Pegapamodutide Nausea, Vomiting, Diarrhea

Semaglutide Nausea, Vomiting, Diarrhea, Constipation

Tirzepatide
Nausea, Diarrhea, Decreased Appetite,

Vomiting

Survodutide Nausea, Diarrhea, Vomiting

Retatrutide Nausea, Diarrhea, Vomiting, Constipation

Conclusion
Pegapamodutide has demonstrated promising efficacy in terms of both glycemic control and

weight reduction in its Phase 2 clinical trial. Its dual-agonist mechanism of action holds the

potential for competitive or even superior outcomes compared to single-agonist therapies.

However, the landscape of metabolic disease treatments is rapidly evolving with the

emergence of highly effective dual and triple agonists. The comparative data presented here

suggests that while pegapamodutide shows significant promise, its ultimate position in the

therapeutic armamentarium will depend on the outcomes of larger, longer-term Phase 3 trials

that further delineate its efficacy and safety profile in comparison to the latest generation of

incretin-based therapies. Researchers and drug development professionals should closely

monitor the continued development of pegapamodutide and other multi-agonist compounds

as they have the potential to significantly advance the management of type 2 diabetes and

obesity.

To cite this document: BenchChem. [Pegapamodutide Clinical Trial Outcomes: A
Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832559/docs#pegapamodutide-clinical-trial-
outcomes-a-comparative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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